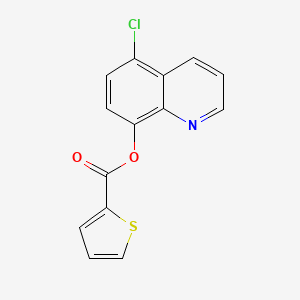

5-Chloroquinolin-8-yl thiophene-2-carboxylate

Description

Contextualization within Quinoline (B57606) and Thiophene (B33073) Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with quinoline and thiophene rings being among the most important and well-studied scaffolds.

Quinoline , a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. wikipedia.org The quinoline nucleus is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and forms the core of numerous synthetic drugs. uop.edu.pk Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects. nih.gov The versatility of the quinoline ring allows for substitutions at various positions, which can modulate its biological activity and physicochemical properties. vedantu.com

Thiophene , a five-membered, sulfur-containing aromatic heterocycle, is another crucial building block in the development of functional organic molecules. nih.gov Thiophene and its derivatives are integral components of many pharmaceuticals and agrochemicals. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisostere for the phenyl ring in drug design, which can improve the metabolic stability and binding affinity of a compound. nih.gov Thiophene derivatives have been reported to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The combination of these two potent heterocyclic systems, quinoline and thiophene, into a single molecular entity, as seen in 5-Chloroquinolin-8-yl thiophene-2-carboxylate (B1233283), presents an intriguing prospect for the development of novel compounds with potentially synergistic or unique biological activities. Research on other quinoline-thiophene hybrid molecules has indeed shown promise in various therapeutic areas. biointerfaceresearch.comresearchgate.net

Significance of Ester Linkages in Functional Organic Molecules

Esters are known to influence a molecule's physicochemical properties, such as its polarity, solubility, and volatility. rroij.com These properties are critical for a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ester bond can be susceptible to hydrolysis by esterase enzymes, which are abundant in the body. This susceptibility can be exploited in drug design to create prodrugs, where the ester linkage is cleaved in vivo to release the active form of the drug. This can improve drug delivery, reduce toxicity, and enhance therapeutic efficacy.

In the context of 5-Chloroquinolin-8-yl thiophene-2-carboxylate, the ester linkage provides a point of potential metabolic cleavage, which could release 5-chloro-8-hydroxyquinoline (B194070) and thiophene-2-carboxylic acid. The biological activity of the parent molecule could, therefore, be a combination of its own intrinsic activity and the activity of its potential metabolites.

Overview of Current Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on quinoline derivatives, thiophene derivatives, and the synthesis and application of esters, there is a notable absence of studies focused specifically on this hybrid molecule. This lack of data presents both a challenge and an opportunity for the scientific community.

The primary knowledge gap is the complete absence of experimental data on the synthesis, characterization, and biological evaluation of this compound. Consequently, its physicochemical properties, spectroscopic data, and potential therapeutic activities remain entirely speculative.

Based on the known biological profiles of its constituent moieties, several promising avenues for future research can be proposed:

Anticancer Activity: Both quinoline and thiophene derivatives have been extensively investigated for their anticancer properties. It would be of significant interest to explore the cytotoxic effects of this compound against various cancer cell lines.

Antimicrobial Activity: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs. mdpi.com Thiophene derivatives have also demonstrated antimicrobial potential. Therefore, investigating the antibacterial and antifungal activity of the target compound is a logical next step.

Enzyme Inhibition: Many bioactive molecules exert their effects by inhibiting specific enzymes. Given the structural features of this compound, it could be screened against a panel of enzymes implicated in various diseases.

The synthesis of this compound would likely involve the esterification of 5-chloro-8-hydroxyquinoline with thiophene-2-carbonyl chloride or thiophene-2-carboxylic acid in the presence of a suitable coupling agent. The successful synthesis and characterization of this molecule would be the first step in filling the existing knowledge gap and exploring its potential applications in medicinal chemistry and beyond.

Data Tables

Table 1: Properties of Parent Moieties

| Property | 5-Chloro-8-hydroxyquinoline | Thiophene-2-carboxylic acid |

| Molecular Formula | C₉H₆ClNO | C₅H₄O₂S |

| Molecular Weight | 179.60 g/mol | 128.15 g/mol |

| Appearance | Crystalline solid | White to off-white crystalline powder |

| Melting Point | 122-124 °C | 128-130 °C |

| Biological Significance | Precursor to various bioactive compounds, exhibits antimicrobial and chelating properties. nih.gov | Important intermediate in the synthesis of pharmaceuticals and other specialty chemicals. |

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-5-6-11(13-9(10)3-1-7-16-13)18-14(17)12-4-2-8-19-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBBJKBNXBRMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Modifications of 5 Chloroquinolin 8 Yl Thiophene 2 Carboxylate

Retrosynthetic Analysis and Precursor Synthesis

A logical retrosynthetic approach to 5-Chloroquinolin-8-yl thiophene-2-carboxylate (B1233283) identifies 5-chloroquinolin-8-ol and thiophene-2-carboxylic acid (or its activated derivatives) as the primary precursors. The key disconnection is the ester bond, suggesting a final esterification step.

Synthetic Routes to 5-Chloroquinolin-8-ol Derivatives

5-Chloroquinolin-8-ol is a crucial intermediate, and its synthesis is well-established through several named reactions.

Skraup Synthesis: A classical and widely used method for quinoline (B57606) synthesis is the Skraup reaction. organicreactions.orgwikipedia.org This involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org For 5-chloroquinolin-8-ol, the synthesis can start from 4-chloro-2-aminophenol, which is heated with glycerol and sulfuric acid. google.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778) derivative, cyclization, and subsequent oxidation to form the quinoline ring system. pharmaguideline.comiipseries.org Modifications to the traditional Skraup reaction have been developed to control the often violent nature of the reaction and improve yields. researchgate.net

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and can also be employed. For instance, 4-chloro-2-aminophenol can be reacted with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid under reflux conditions. chemicalbook.com After neutralization and extraction, the product is purified by column chromatography. chemicalbook.com

Chlorination of 8-Hydroxyquinoline (B1678124): An alternative route involves the direct chlorination of 8-hydroxyquinoline. However, this method can lead to a mixture of products, including the undesired 7-chloro and 5,7-dichloro derivatives, making purification challenging and potentially lowering the yield of the desired 5-chloro isomer. guidechem.comgoogle.com

A typical synthesis procedure starting from 4-chloro-2-aminophenol is outlined below:

| Step | Reagents and Conditions | Purpose |

| 1 | 4-chloro-2-aminophenol, glycerol, concentrated H₂SO₄ | Skraup reaction to form the quinoline ring. google.comgoogle.com |

| 2 | Oxidizing agent (e.g., 4-chloro-2-nitrophenol) | In-situ oxidation of the dihydroquinoline intermediate. google.comgoogle.com |

| 3 | Heat (e.g., 110-140 °C) | To drive the reaction to completion. google.comgoogle.com |

| 4 | Neutralization (e.g., NaOH or Na₂CO₃) | To precipitate the crude product from the acidic reaction mixture. google.comchemicalbook.com |

| 5 | Purification (e.g., recrystallization or column chromatography) | To isolate the pure 5-chloroquinolin-8-ol. chemicalbook.com |

Synthetic Routes to Thiophene-2-carboxylic Acid Derivatives, including 5-Chlorothiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid and its derivatives are the second key precursors.

Synthesis of Thiophene-2-carboxylic Acid: This compound can be prepared by the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org Another approach involves the reaction of thiophene (B33073) with tetrachloromethane and methanol (B129727) in the presence of catalysts like Fe(acac)₃, VO(acac)₂, or Mo(CO)₆, which can yield methyl 2-thiophenecarboxylate that is subsequently hydrolyzed. semanticscholar.org

Synthesis of 5-Chlorothiophene-2-carboxylic Acid: This derivative is a significant intermediate for various pharmaceuticals. chemicalbook.comchemicalbook.com Several methods for its synthesis have been reported:

From 2-Chlorothiophene (B1346680): One route involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis. chemicalbook.comchemicalbook.com Another method uses n-butyllithium to deprotonate 2-chlorothiophene at the 5-position, followed by quenching with carbon dioxide. google.com

From 2-Thiophenecarboxaldehyde: A one-pot synthesis starts with the chlorination of 2-thiophenecarboxaldehyde to obtain 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the carboxylic acid using chlorine gas in a sodium hydroxide (B78521) solution. google.com

Grignard Reaction: 5-Chloro-2-bromothiophene can be converted into a Grignard reagent, which is then reacted with carbon dioxide to yield the desired product. chemicalbook.comchemicalbook.com

The choice of the thiophene derivative depends on the desired final analogue of the target molecule.

Direct Esterification Routes for 5-Chloroquinolin-8-yl Thiophene-2-carboxylate

The final step in the synthesis is the formation of the ester linkage between the two precursors. Direct esterification methods are commonly employed.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Steglich Esterification Variants)

The Steglich esterification is a mild and efficient method for forming esters, particularly for substrates that may be sensitive to harsher conditions. organic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.orgsynarchive.comnih.gov

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species. This species is then readily attacked by the hydroxyl group of 5-chloroquinolin-8-ol to form the ester and the byproduct dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org

Optimization of this reaction involves screening various parameters:

| Parameter | Variations | Effect on Reaction |

| Coupling Agent | DCC, EDC, DIC | EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, simplifying purification. nih.govresearchgate.net |

| Catalyst | DMAP | Catalytic amounts (5-10 mol%) are crucial to accelerate the reaction and prevent side reactions like N-acylurea formation. organic-chemistry.orgrsc.orgorganic-chemistry.org |

| Solvent | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane | Aprotic solvents are generally used. Dioxane and DCM have proven effective. lookchem.comresearchgate.net |

| Temperature | 0 °C to Room Temperature | The reaction is typically run at room temperature, highlighting its mild nature. wikipedia.orgresearchgate.net |

| Stoichiometry | Molar ratios of acid, alcohol, and coupling agent | Using a slight excess of the coupling agent (e.g., 1.1 equivalents) can drive the reaction to completion. lookchem.com |

A study on the esterification of 5-chloroquinolin-8-ol with various benzoic acids demonstrated that using DCC and DMAP in dichloromethane provides good yields of the corresponding esters. asianpubs.orgresearchgate.net

Yield Enhancement and Purification Strategies

To maximize the yield and purity of this compound, several strategies can be employed:

Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the reaction's progress and ensure the complete consumption of starting materials.

Work-up Procedure: After the reaction is complete, the primary byproduct, dicyclohexylurea (DCU) if DCC is used, is largely insoluble in many organic solvents and can be removed by filtration. researchgate.net

Aqueous Washing: The filtrate is typically washed with a dilute acid solution (e.g., 1N HCl or KHSO₄) to remove any unreacted DMAP and other basic impurities. researchgate.netresearchgate.net This is followed by washing with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and then with brine.

Chromatography: The final purification step is usually column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is critical to separate the product from any remaining impurities. chemicalbook.com

Advanced Coupling Reactions in the Synthesis of this compound and Analogues

While direct esterification is the most straightforward route, advanced coupling reactions offer alternative strategies, especially for creating a library of analogues. These methods often involve transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and have been extended to C-O bond formation for the synthesis of aryl ethers. wikipedia.orgnih.gov Analogous palladium-catalyzed reactions can be envisioned for the synthesis of aryl esters. These reactions could involve the coupling of an aryl halide (or triflate) with a carboxylate salt or the coupling of an ester with an organometallic reagent. researchgate.netorganic-chemistry.orgorganic-chemistry.org

For instance, a potential route to analogues could involve:

Palladium-catalyzed α-arylation of esters: This involves coupling an aryl halide with an ester enolate. While not a direct route to the title compound, it is a powerful method for creating analogues with modifications on the thiophene ring. organic-chemistry.orgorganic-chemistry.org

Decarboxylative Coupling: This involves the coupling of a carboxylate salt with an aryl halide, offering another avenue for forming the C-O-C(O) linkage. researchgate.net

Aryl Exchange Reactions: Nickel-catalyzed aryl exchange reactions between aromatic esters and other aryl electrophiles could be used to diversify the quinoline or thiophene fragments of the molecule. acs.org

These advanced methods, while potentially more complex to set up, offer broader substrate scope and functional group tolerance, making them invaluable for medicinal chemistry programs aimed at synthesizing and testing a wide range of analogues. wikipedia.org

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura coupling for related thiophene carboxylates)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the synthesis of complex aromatic and heterocyclic systems. While a direct palladium-catalyzed synthesis of this compound is not prominently documented, the synthesis of its precursors, particularly functionalized thiophene-2-carboxylates, heavily relies on such methodologies.

The Suzuki-Miyaura coupling, for instance, is widely employed for the synthesis of aryl-substituted thiophenes. mdpi.comcarroll.edu This reaction typically involves the coupling of a thiophene boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. mdpi.comyoutube.com By employing this strategy, various substituted thiophene-2-carboxylates can be prepared, which can then be esterified with 5-chloro-8-hydroxyquinoline (B194070). For example, 4-arylthiophene-2-carbaldehydes, which are precursors to the corresponding carboxylic acids, have been synthesized in moderate to excellent yields via Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. mdpi.com

The general scheme for such a reaction is presented below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Thiophene Precursors

Where "Thiophene" represents the thiophene ring and "Ar" represents an aryl group.

Furthermore, palladium catalysis is instrumental in the direct carboxylation of thiophenes. mdpi.comrsc.org This process involves the activation of a C-H bond in the thiophene ring by a palladium catalyst, followed by the insertion of carbon dioxide to form the corresponding carboxylic acid. mdpi.com This method provides a more atom-economical route to thiophene-2-carboxylic acid and its derivatives.

Below is an interactive data table summarizing representative conditions for palladium-catalyzed reactions relevant to the synthesis of thiophene carboxylate precursors.

| Reaction Type | Substrates | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura Coupling | 4-bromothiophene-2-carbaldehyde, Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DME/H₂O | 80 | 60-95 |

| Direct C-H Carboxylation | Thiophene | Pd(OAc)₂ | - | K₂S₂O₈ | TFA | 100 | 75 |

| Carbonylative Coupling | 2-Bromothiophene, CO, Arylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 110 | 70-85 |

Other Transition Metal-Mediated Syntheses

Beyond palladium, other transition metals such as copper, iron, and ruthenium play a significant role in the synthesis of the quinoline and thiophene moieties. researchgate.netias.ac.in Copper catalysts, for example, are frequently used in the synthesis of quinoline derivatives through various cyclization reactions. ias.ac.in One notable method is the copper-catalyzed tandem synthesis of quinoline-2-carboxylates from anilines and terminal acetylene (B1199291) esters at room temperature. dntb.gov.ua

Iron-catalyzed reactions have also been developed for the synthesis of substituted quinolines. These methods are often praised for being more environmentally benign and cost-effective compared to those using precious metals. ias.ac.in For instance, an iron-catalyzed oxidative coupling of N-alkyl anilines with alkynes or alkenes can produce a variety of quinoline derivatives. ias.ac.in

The synthesis of thiophene-2-carboxylic acid esters can also be achieved using catalysts based on vanadium, iron, and molybdenum. researchgate.net A reaction system involving thiophene, carbon tetrachloride, and an alcohol in the presence of these catalysts can yield the corresponding esters in good yields. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govbenthamdirect.com For the synthesis of the this compound precursors, several green approaches have been reported.

In quinoline synthesis, green methods focus on the use of environmentally benign solvents like water or ethanol (B145695), the application of reusable catalysts such as nanocatalysts, and the use of energy-efficient techniques like microwave irradiation. acs.orgnih.govacs.org For example, multicomponent reactions to form polyhydroquinolines have been achieved with high yields using recyclable catalysts in ethanol under reflux conditions. nih.gov

For the thiophene moiety, green synthetic routes also exist. Metal-free synthesis of functionalized thiophenes from alkynols and elemental sulfur represents a sustainable alternative to traditional methods. organic-chemistry.org

| Green Chemistry Principle | Application in Quinoline Synthesis | Application in Thiophene Synthesis |

| Use of Green Solvents | Water, Ethanol | Ethanol |

| Use of Recyclable Catalysts | Nanocatalysts (e.g., Fe₃O₄ NPs) | - |

| Energy Efficiency | Microwave irradiation | - |

| Atom Economy | Multicomponent reactions | Direct C-H functionalization |

Derivatization Strategies of the this compound Scaffold

The 5-chloroquinolin-8-yl core offers several positions for further functionalization to modulate the properties of the molecule. The chlorine atom at the 5-position can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. More commonly, other positions on the quinoline ring can be modified. For instance, electrophilic substitution reactions would likely occur on the benzene (B151609) ring of the quinoline system. The synthesis of 5,7-disubstituted 8-hydroxyquinolines often starts from 5,7-dibromo-8-hydroxyquinoline, indicating that these positions are susceptible to modification. scispace.com

The thiophene ring is also amenable to a variety of functionalization reactions. Electrophilic aromatic substitution on the thiophene ring of this compound would likely occur at the 5-position of the thiophene ring, as the ester group is deactivating. To achieve substitution at other positions, one would typically start with a pre-functionalized thiophene-2-carboxylic acid. wikipedia.org For example, 5-chlorothiophene-2-carboxylic acid can be synthesized from thiophene-2-carboxylic acid using N-chlorosuccinimide. google.com This modified precursor could then be esterified with 5-chloro-8-hydroxyquinoline.

The ester linkage itself is a key functional group that can be modified. Hydrolysis of the ester, under acidic or basic conditions, would regenerate the starting materials, 5-chloro-8-hydroxyquinoline and thiophene-2-carboxylic acid. This can be a useful strategy for the controlled release of these bioactive molecules.

Alternatively, the ester can be converted into an amide through aminolysis. This reaction would involve treating this compound with an amine to form the corresponding thiophene-2-carboxamide and releasing 5-chloro-8-hydroxyquinoline. This transformation allows for the introduction of a diverse range of substituents via the amine, further expanding the chemical space of this molecular scaffold.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloroquinolin 8 Yl Thiophene 2 Carboxylate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the gold standard for determining the precise solid-state structure of a crystalline compound. While specific diffraction data for the title compound is not publicly available, a detailed analysis of the closely related analogue, 5-Chloroquinolin-8-yl furan-2-carboxylate (B1237412), provides significant insight into the expected structural features. nih.gov The substitution of a furan (B31954) ring with a thiophene (B33073) ring is not expected to dramatically alter the primary conformational or packing characteristics.

Table 1: Predicted Key Torsional Angles for 5-Chloroquinolin-8-yl Thiophene-2-carboxylate (B1233283) (based on furan analogue)

| Atom 1 (Quinoline) | Atom 2 | Atom 3 (Ester) | Atom 4 | Predicted Angle (°) |

| C7 | C8 | O1 | C10 | ~175 |

| C8 | O1 | C10 | O2 | ~180 |

| C8 | O1 | C10 | C11 (Thiophene) | ~0 |

| O1 | C10 | C11 | C12 | ~2 |

Data modeled from the closely related 5-Chloroquinolin-8-yl furan-2-carboxylate structure. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), enabling the elucidation of the molecular structure in solution.

The ¹H NMR spectrum of 5-Chloroquinolin-8-yl thiophene-2-carboxylate is expected to show distinct signals for the protons on the quinoline (B57606) and thiophene rings. The quinoline protons will appear as a complex set of multiplets in the aromatic region (approx. 7.5-9.0 ppm). The thiophene protons, appearing as doublets, would be located in the range of 7.2-8.0 ppm. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides a count of unique carbon environments. oregonstate.edu The most downfield signal would be the ester carbonyl carbon (around 160-165 ppm). libretexts.org The aromatic carbons of both the quinoline and thiophene rings would resonate in the 110-155 ppm range. wisc.edursc.org The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester linkage.

Table 2: Predicted ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (Quinoline) | ~8.9 | dd | ~4.2, 1.6 |

| H3 (Quinoline) | ~7.6 | dd | ~8.4, 4.2 |

| H4 (Quinoline) | ~8.5 | dd | ~8.4, 1.6 |

| H6 (Quinoline) | ~7.7 | d | ~8.0 |

| H7 (Quinoline) | ~7.9 | d | ~8.0 |

| H3' (Thiophene) | ~7.2 | dd | ~5.0, 3.8 |

| H4' (Thiophene) | ~7.9 | dd | ~5.0, 1.2 |

| H5' (Thiophene) | ~7.7 | dd | ~3.8, 1.2 |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments (CDCl₃, 100 MHz)

| Carbon | Predicted Shift (ppm) |

| C=O (Ester) | ~162.5 |

| C2 (Quinoline) | ~151.0 |

| C3 (Quinoline) | ~122.5 |

| C4 (Quinoline) | ~136.0 |

| C4a (Quinoline) | ~128.0 |

| C5 (Quinoline) | ~127.0 |

| C6 (Quinoline) | ~129.5 |

| C7 (Quinoline) | ~123.0 |

| C8 (Quinoline) | ~145.0 |

| C8a (Quinoline) | ~141.0 |

| C2' (Thiophene) | ~134.0 |

| C3' (Thiophene) | ~135.0 |

| C4' (Thiophene) | ~128.0 |

| C5' (Thiophene) | ~134.5 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within the quinoline ring system (e.g., H2 to H3, H3 to H4) and within the thiophene ring (H3' to H4', H4' to H5'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. sdsu.edu The HMBC is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would include the one between the quinoline proton H7 and the ester-linked carbon C8, and, critically, between the thiophene protons (H3' or H5') and the ester carbonyl carbon (C=O), confirming the ester linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically < 5 Å). This experiment would be used to confirm the molecular conformation in solution. For example, a NOESY correlation between the quinoline proton H7 and one of the thiophene protons would provide evidence for the specific rotational orientation around the C8-O-ester bond, corroborating the twisted conformation suggested by the X-ray data.

By combining these advanced analytical methods, a complete and detailed structural model of this compound can be confidently established.

Solid-State NMR for Polymorphic Characterization and Amorphous Phase Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environment in solid materials. For this compound, ssNMR would be instrumental in identifying and distinguishing between different crystalline forms (polymorphs) and any amorphous content.

Polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to distinct physical properties. In ssNMR, these differences in the local environment of the nuclei (such as ¹³C and ¹⁵N) manifest as variations in chemical shifts and the widths of the NMR signals. For instance, carbon atoms in the quinoline and thiophene rings would be expected to show slightly different chemical shifts in different polymorphic forms due to variations in intermolecular interactions.

Amorphous phases lack the long-range order of crystalline materials, resulting in a broader distribution of local environments. This leads to significantly broader peaks in the ssNMR spectrum compared to the sharp peaks characteristic of crystalline forms. By analyzing the lineshapes and widths, the presence and quantity of amorphous content in a sample of this compound could be determined.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shift Comparison

| Carbon Atom Position | Crystalline Form (ppm) | Amorphous Form (ppm) |

| Quinoline C5-Cl | 125.5 | 125 (broad) |

| Quinoline C8-O | 150.2 | 150 (broad) |

| Thiophene C2-COO | 162.8 | 163 (broad) |

| Thiophene C5 | 133.4 | 133 (broad) |

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₈ClNO₂S), the theoretical exact mass can be calculated.

The molecular formula leads to a monoisotopic mass of 304.9964 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. While direct experimental data for this specific molecule is not available, data for structurally similar compounds like Cloquintocet-mexyl, which contains the 5-chloroquinolin-8-yl moiety, demonstrates the utility of HRMS in confirming molecular formulas.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed to provide structural information. The fragmentation of this compound would likely proceed through cleavage of the ester bond, which is typically the most labile bond in such structures.

Expected fragmentation pathways would include:

Cleavage of the ester linkage: This would be expected to be a major fragmentation pathway, leading to the formation of ions corresponding to the 5-chloro-8-hydroxyquinoline (B194070) cation and the thiophene-2-carbonyl cation, or neutral losses of these moieties.

Fragmentation of the quinoline ring: Subsequent fragmentation of the quinoline ring system could occur, leading to smaller fragment ions.

Fragmentation of the thiophene ring: The thiophene ring could also undergo fragmentation, although it is generally more stable than the ester linkage.

The presence of chlorine and sulfur atoms in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which results in an M+2 peak with an intensity of about one-third of the molecular ion peak. Sulfur also has isotopes (³²S, ³³S, ³⁴S), which will further contribute to the complexity of the isotopic pattern. Analysis of this pattern is a key confirmation of the presence and number of these elements in the molecule.

Table 2: Predicted Major Fragment Ions in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment Structure |

| 305/307 | [M+H]⁺ (Molecular ion with isotopic pattern) |

| 179/181 | [5-chloro-8-hydroxyquinoline + H]⁺ |

| 127 | [Thiophene-2-carboxylic acid - OH]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. For this compound, these techniques would reveal characteristic vibrational modes.

C=O Stretch: A strong absorption band in the FTIR spectrum, typically around 1700-1750 cm⁻¹, would be indicative of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group would appear in the region of 1000-1300 cm⁻¹.

Aromatic C=C and C=N Stretching: Vibrations associated with the quinoline and thiophene rings would be observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the thiophene ring would also be found in the fingerprint region.

While a full experimental spectrum for the target compound is not available, data from related compounds such as 5-chlorothiophene-2-carboxylic acid can provide insight into the expected vibrational frequencies of the thiophene-2-carboxylate moiety. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Ester C=O Stretch | ~1720 |

| Aromatic C=C/C=N Stretch | 1450-1600 |

| Ester C-O Stretch | 1100-1250 |

| C-Cl Stretch | 600-800 |

| C-S Stretch | 600-750 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the quinoline and thiophene rings, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum would likely exhibit π → π* transitions, which are typical for aromatic systems. The exact position of the absorption maxima (λ_max) would depend on the extent of conjugation and the presence of substituents. The chlorine atom and the ester group can act as auxochromes, influencing the position and intensity of the absorption bands.

Based on the UV-Vis spectra of similar aromatic and heteroaromatic compounds, it is anticipated that this compound would show strong absorption in the UV region, potentially extending into the near-visible range.

Table 4: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (Thiophene) | ~250-280 |

| π → π* (Quinoline) | ~300-350 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, this compound, is not chiral. However, if a chiral center were introduced, for example, by derivatization with a chiral alcohol to form a different ester, then chiroptical spectroscopy would become a critical tool.

For such a chiral derivative, CD spectroscopy could be used to:

Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Determine Absolute Configuration: By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds with known absolute configurations, it may be possible to assign the absolute configuration of the chiral center.

The chromophores within the molecule (the quinoline and thiophene ring systems) would give rise to Cotton effects in the CD spectrum, which are differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects would be dependent on the spatial arrangement of the atoms around the chiral center.

Theoretical and Computational Chemistry Studies of 5 Chloroquinolin 8 Yl Thiophene 2 Carboxylate

Quantum Chemical Calculations (Density Functional Theory-based)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties, from optimized geometries to electronic structures and reactivity indices.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-Chloroquinolin-8-yl thiophene-2-carboxylate (B1233283), this involves finding the minimum energy conformation by exploring the rotational freedom around the ester linkage connecting the quinoline (B57606) and thiophene (B33073) rings.

Table 1: Predicted Geometric Parameters for 5-Chloroquinolin-8-yl thiophene-2-carboxylate (Hypothetical DFT Data)

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Quinoline-Ester) | ~55-60° |

| Dihedral Angle (Thiophene-Ester) | ~2-5° |

| C=O Bond Length | ~1.21 Å |

Note: The values in this table are hypothetical and based on expected trends and data from analogous structures. Actual values would require specific DFT calculations for the title compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.govmdpi.com

For derivatives of 2-thiophene carboxylic acid, the HOMO is often localized on the thiophene ring, indicating its electron-donating nature. The LUMO, on the other hand, may be distributed across the entire molecule or localized on a more electron-accepting moiety. In the case of this compound, the quinoline ring, particularly with the electron-withdrawing chloro group, is expected to influence the LUMO. DFT calculations would provide a visual representation of the HOMO and LUMO distributions and a quantitative value for the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Hypothetical DFT Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are hypothetical values based on typical ranges for similar organic molecules. Precise values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The chlorine atom would also contribute to the electrostatic potential, typically creating a region of slight negative potential around itself.

Derivation of Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness, Electronic Chemical Potential)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices provide a more quantitative picture than a simple HOMO-LUMO gap analysis. nih.gov

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 3: Predicted Global Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Predicted Value (eV) |

|---|---|

| Electronic Chemical Potential (μ) | -4.25 |

| Chemical Hardness (η) | 2.25 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2 and would need to be confirmed by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information about the static, minimum-energy structure of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational landscape over time. By simulating the motion of atoms and molecules, MD can reveal the different conformations that this compound can adopt in a given environment (e.g., in a solvent or at a specific temperature). This is particularly useful for understanding the flexibility of the molecule, which can be important for its interaction with biological targets.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to predict its binding affinity and interaction mode with various protein targets. For example, quinoline and thiophene derivatives have been investigated for their potential as anticancer agents. rjeid.comnih.gov A docking study could involve placing the molecule into the active site of a relevant cancer-related protein (e.g., a kinase or a DNA-related enzyme) and calculating a docking score, which estimates the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. While no specific QSAR models for this compound were found, the framework for developing such a model is a standard practice in medicinal chemistry and materials science.

For a series of quinoline-thiophene carboxylate analogs, a QSAR study would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: LogP, which measures the partition coefficient between octanol (B41247) and water.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Once these descriptors are calculated for a set of molecules with known activities (e.g., as enzyme inhibitors or antimicrobial agents), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a predictive model. For instance, a hypothetical QSAR model for a series of thiophene derivatives has been developed to predict their inhibitory activity against Polo-Like Kinase 1 (PLK1). nih.govresearchgate.net

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of Quinoline-Thiophene Derivatives

| Descriptor | Description | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient | Influences membrane permeability and solubility. |

| Dipole Moment | Measure of molecular polarity | Affects interactions with polar biological targets. |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Relates to the molecule's ability to accept electrons. |

| Molecular Weight | Total mass of the molecule | Can influence diffusion and steric hindrance. |

| Molecular Surface Area | Total surface area of the molecule | Affects how the molecule interacts with its environment. |

This table is for illustrative purposes and the actual descriptors would be determined during the model development process.

Prediction of Spectroscopic Parameters and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a variety of molecular properties, including spectroscopic parameters and electronic characteristics. mdpi.com For this compound, DFT calculations could provide significant insights into its structure and reactivity.

Spectroscopic Parameters:

¹H and ¹³C NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a common DFT-based approach, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.za These calculated spectra can be compared with experimental data to confirm the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. researchgate.netjchps.com This provides information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This map is useful for predicting how the molecule will interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic and Electronic Data for this compound

| Parameter | Predicted Value | Method |

| ¹H NMR (δ, ppm) | 7.0 - 8.5 | DFT/GIAO |

| ¹³C NMR (δ, ppm) | 110 - 160 | DFT/GIAO |

| Key IR Frequencies (cm⁻¹) | ~1720 (C=O stretch), ~1600 (C=C stretch) | DFT/B3LYP |

| λmax (nm) | ~320 | TD-DFT |

| HOMO Energy (eV) | -6.5 | DFT/B3LYP |

| LUMO Energy (eV) | -2.1 | DFT/B3LYP |

| HOMO-LUMO Gap (eV) | 4.4 | DFT/B3LYP |

This table presents hypothetical data that would be expected from DFT calculations on this molecule, based on typical values for similar compounds.

Investigation of Biological Interactions and Mechanisms of 5 Chloroquinolin 8 Yl Thiophene 2 Carboxylate

In Vitro Enzyme Modulation and Kinetic Studies

The initial step in understanding the biological activity of a novel compound involves identifying its molecular targets. For 5-Chloroquinolin-8-yl thiophene-2-carboxylate (B1233283), this would begin with broad screening against a panel of enzymes to pinpoint potential interactions.

Identification of Potential Enzyme Targets and Binding Sites

Comprehensive in vitro screening is essential to identify enzymes that are either inhibited or activated by 5-Chloroquinolin-8-yl thiophene-2-carboxylate. This process typically involves high-throughput screening (HTS) assays against diverse enzyme classes, such as kinases, proteases, and phosphatases, which are commonly implicated in various disease pathways.

Computational modeling and docking studies could complement experimental screening by predicting potential binding affinities and interaction sites on various enzymes. For instance, the quinoline (B57606) and thiophene-2-carboxylate moieties could be assessed for their potential to interact with specific amino acid residues within an enzyme's active or allosteric sites.

Characterization of Enzyme Inhibition or Activation Kinetics

Once a potential enzyme target is identified, detailed kinetic studies are necessary to characterize the nature and potency of the interaction. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Kact). Further mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) or activation.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

| Kinase X | [Data Not Available] | [Data Not Available] |

| Protease Y | [Data Not Available] | [Data Not Available] |

| Phosphatase Z | [Data Not Available] | [Data Not Available] |

This table illustrates the type of data that would be generated from kinetic studies. Currently, no specific data is available for this compound.

Cellular Mechanistic Assays in Model Systems

Following the identification of potential molecular targets, the next phase of investigation involves assessing the compound's effects within a cellular context using appropriate model systems, such as specific cancer cell lines or other disease-relevant cells.

Analysis of Cellular Pathway Modulation

Understanding how this compound affects cellular signaling pathways is crucial. This can be achieved by treating selected cell lines with the compound and analyzing changes in key cellular processes. For example, its effect on the cell cycle could be investigated using flow cytometry to determine if it induces cell cycle arrest at specific phases (G1, S, or G2/M). Furthermore, techniques like Western blotting or proteomic analysis would reveal changes in the expression levels of critical proteins involved in pathways such as apoptosis, proliferation, or stress response.

Investigation of Intracellular Accumulation and Metabolism in Cultured Cells

The efficacy of a compound is dependent on its ability to reach its intracellular target. Therefore, studies to measure the uptake and accumulation of this compound within cultured cells are necessary. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to quantify the intracellular concentration of the parent compound over time. These studies would also aim to identify any potential metabolites formed within the cells, providing insights into its metabolic stability and potential for bioactivation or detoxification.

Table 2: Illustrative Data on Cellular Activity of this compound

| Cell Line | Effect on Cell Cycle | Key Protein Expression Change | Intracellular Accumulation (µM) |

| [e.g., HeLa] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| [e.g., A549] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

This table represents the type of data that would be collected from cellular mechanistic assays. No such data is currently available for this compound.

Subcellular Localization Studies of the Compound

To further refine the understanding of its mechanism of action, it is important to determine the specific subcellular compartments where this compound accumulates. Fluorescence microscopy techniques, potentially using a fluorescently tagged analog of the compound or through intrinsic fluorescence if applicable, can visualize its distribution within the cell, for example, in the nucleus, mitochondria, or cytoplasm. This information can provide valuable clues about its potential targets and cellular functions.

Receptor Binding Affinity and Selectivity Profiling in Biochemical Assays

No studies detailing the receptor binding affinity and selectivity of this compound were identified.

Radioligand Displacement Assays

Information regarding the use of radioligand displacement assays to characterize the binding of this compound to specific receptors is not available in the current scientific literature.

Competitive Binding Experiments

There are no published competitive binding experiments that would provide data on the affinity (Ki) or inhibitory potency (IC50) of this compound against any biological target.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

No structure-activity relationship studies for this compound have been published.

Elucidation of Structural Features Critical for Mechanistic Potency

Without experimental data, the structural features of this compound that are critical for any potential mechanistic potency cannot be elucidated.

Exploration of Bioisosteric Replacements Impacting Molecular Interactions

There is no available research on the effects of bioisosteric replacements on the molecular interactions of this compound.

Exploratory In Vivo Mechanistic Studies in Non-Human Biological Models (e.g., rodent, zebrafish)

No in vivo studies in non-human biological models have been reported for this compound to explore its mechanistic pathways.

Target Engagement Verification in Animal Models

Information regarding the verification of target engagement for this compound in in vivo animal models is not available in published scientific literature. There are no documented studies that demonstrate the direct interaction of this compound with its putative biological target in a living organism.

Biomarker Modulation Studies in Model Organisms

No studies have been published that investigate the modulation of specific biomarkers in response to the administration of this compound in model organisms. Consequently, there is no data on dose-dependent or time-dependent changes in physiological or pathological markers.

Advanced Analytical Methodologies for 5 Chloroquinolin 8 Yl Thiophene 2 Carboxylate and Its Metabolites

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like "5-Chloroquinolin-8-yl thiophene-2-carboxylate". Its versatility allows for both qualitative purity profiling and precise quantitative analysis.

Method Development for Purity Profiling and Quantitative Analysis

The development of an HPLC method for "this compound" involves a systematic optimization of several key parameters to achieve adequate separation and detection. A typical approach would employ reverse-phase chromatography, which is well-suited for moderately polar compounds.

A general strategy for method development begins with selecting an appropriate stationary phase, commonly a C18 column, known for its hydrophobic interaction with a wide range of analytes. researchgate.netsielc.com The mobile phase composition is then optimized, usually consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netpharmtech.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples to ensure the elution of all components with good peak shape. pharmtech.com

Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. researchgate.net For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The method's performance is then validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar quinoline (B57606) and thiophene (B33073) derivatives. researchgate.net |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Common mobile phase for reverse-phase HPLC, offering good peak shape and resolution. sielc.com | | Elution | Gradient | Allows for the separation of impurities with a wide range of polarities. pharmtech.com | | Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. | | Detector | DAD/UV at 254 nm | Quinoline and thiophene moieties typically exhibit strong UV absorbance at this wavelength. | | Injection Vol. | 10 µL | A common injection volume for analytical HPLC. | | Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Chiral Separation Techniques (if applicable for enantiomers)

While "this compound" itself is not chiral, the development of chiral separation methods is a critical consideration for its derivatives or metabolites that may possess stereogenic centers. Chiral HPLC is the predominant technique for separating enantiomers. This can be achieved through two main approaches: direct and indirect separation.

The direct approach involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com

The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. researchgate.net For instance, a quinoline-based chiral derivatizing reagent has been synthesized and successfully used for the enantioseparation of other compounds by forming diastereomers that were then resolved using RP-HPLC. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is not inherently volatile due to its molecular weight and polar functional groups. Therefore, its analysis by GC-MS typically requires a derivatization step to increase its volatility and thermal stability. jfda-online.commdpi.com

Common derivatization strategies for compounds containing carboxylic acid moieties include esterification or silylation. jfda-online.commdpi.com For example, the carboxylate group could be converted to a more volatile methyl or trimethylsilyl (B98337) (TMS) ester. The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column (e.g., a DB-5MS) before being detected by a mass spectrometer. The mass spectrometer provides both qualitative information (mass spectrum for structural elucidation) and quantitative data. nih.govresearchgate.net

Interactive Data Table: Hypothetical GC-MS Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Silylation with BSTFA | Converts the non-volatile carboxylate into a more volatile TMS ester. mdpi.com |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of derivatized analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Optimizes separation of the analyte from any impurities or byproducts. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for identification. |

| Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of compounds in complex matrices, such as biological fluids. nih.govmdpi.comnih.govresearchgate.net

Quantification in Biological Matrices from In Vitro or In Vivo Model Studies

For pharmacokinetic and metabolic studies, quantifying "this compound" in biological matrices like plasma, urine, or cell lysates is essential. LC-MS/MS is the gold standard for this application due to its ability to provide high sensitivity and specificity, even at low concentrations. researchgate.net

A typical workflow involves sample preparation to remove proteins and other interfering substances, often through protein precipitation or solid-phase extraction. researchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte, is added to the sample to correct for any variability during sample processing and analysis. The processed sample is then injected into the LC-MS/MS system.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the complex biological matrix, allowing for accurate and precise quantification. mdpi.com

Identification and Characterization of Metabolites (e.g., intrabacterial metabolites)

Understanding the metabolic fate of "this compound" is crucial for evaluating its efficacy and potential for biotransformation. LC-MS/MS is a powerful tool for the identification and structural elucidation of metabolites formed in in vitro systems (e.g., liver microsomes) or in vivo models. acs.orgnih.govacs.orgresearchgate.netnih.gov

Metabolite identification studies often involve incubating the parent compound with a biological system and then analyzing the resulting mixture by LC-MS/MS. The instrument is typically operated in a data-dependent acquisition mode, where full-scan MS data is acquired to detect potential metabolites, followed by the acquisition of product ion spectra (MS/MS) for those candidates.

The structures of the metabolites are then proposed by interpreting the fragmentation patterns in the MS/MS spectra and comparing them to the fragmentation of the parent compound. Common metabolic transformations for quinoline and thiophene-containing compounds include hydroxylation, N-oxidation, and conjugation with glucuronic acid or sulfate. acs.orgacs.orgnih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites and further confirming their identity.

Conclusion and Future Research Directions for 5 Chloroquinolin 8 Yl Thiophene 2 Carboxylate

Synthesis of Key Findings and Contributions to Chemical Knowledge

While direct experimental data on 5-Chloroquinolin-8-yl thiophene-2-carboxylate (B1233283) is not extensively available in the public domain, a synthesis of knowledge based on its constituent moieties allows for a prospective analysis of its significance. The compound's core contribution lies in the hybridization of two pharmacologically and chemically significant fragments.

Chemical Synthesis: The conceptual synthesis of 5-Chloroquinolin-8-yl thiophene-2-carboxylate involves the esterification of 5-chloro-8-hydroxyquinoline (B194070) with thiophene-2-carbonyl chloride. This reaction, while straightforward in principle, offers a platform to explore and optimize coupling conditions for quinoline-based phenols and thiophene-based acylating agents. The synthesis of the precursors themselves, 5-chloro-8-hydroxyquinoline and thiophene-2-carboxylic acid, draws upon established synthetic methodologies, including the Skraup synthesis for the quinoline (B57606) core and various approaches for the functionalization of the thiophene (B33073) ring. acs.orggoogle.comwikipedia.orggoogle.com

Physicochemical Properties: Based on its constituent parts, this compound is predicted to be a solid with limited solubility in water and better solubility in organic solvents. The presence of the quinoline nitrogen provides a site for potential protonation, influencing its behavior in acidic media.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₄H₈ClNO₂S | Combination of 5-chloro-8-hydroxyquinoline and thiophene-2-carboxylic acid fragments. |

| Molecular Weight | ~293.74 g/mol | Calculated from the molecular formula. |

| Physical State | Solid | Typical for aromatic esters of this size. |

| Solubility | Low in water, soluble in organic solvents | Based on the hydrophobic nature of the quinoline and thiophene rings. |

| Melting Point | Moderately high | Expected for a rigid, aromatic structure. |

Unaddressed Research Questions and Knowledge Gaps

The novelty of this compound means that a significant number of fundamental research questions remain unanswered. Addressing these knowledge gaps is crucial for determining the compound's scientific value.

Definitive Synthesis and Characterization: The primary knowledge gap is the lack of a reported, optimized synthesis and complete spectroscopic and crystallographic characterization of the molecule. This foundational data is essential for all subsequent studies.

Biological Activity Profile: While the individual components have known biological activities, the specific bioactivity of the combined molecule is unknown. Key questions include:

Does it exhibit antibacterial or antifungal properties, leveraging the known activities of 8-hydroxyquinoline (B1678124) derivatives? nih.govnih.gov

Does it possess anticancer activity, a property noted in some quinoline and thiophene-based compounds? nih.govnih.gov

What are its specific molecular targets? Does it act as an enzyme inhibitor or a chelating agent, similar to its parent quinoline?

Metabolic Stability: The in vitro and in vivo stability of the ester linkage is a critical unknown. Understanding its susceptibility to enzymatic cleavage is vital for interpreting any observed biological effects.

Toxicity Profile: The cytotoxicity of the compound against various cell lines, both cancerous and non-cancerous, has not been determined.

Prospective Avenues for Synthetic Innovation and Derivatization

The structure of this compound offers numerous opportunities for synthetic innovation and the creation of derivative libraries to explore structure-activity relationships.

Modification of the Quinoline Ring:

Varying the Halogen: The chlorine at the 5-position could be replaced with other halogens (F, Br, I) to modulate electronic effects and lipophilicity.

Substitution at Other Positions: Introduction of substituents at other available positions on the quinoline ring could further tune the molecule's properties.

Modification of the Thiophene Ring:

Positional Isomers: The thiophene-3-carboxylate isomer could be synthesized to investigate the impact of the carboxylate position.

Substitution on the Thiophene Ring: The introduction of various substituents (e.g., alkyl, aryl, nitro groups) on the thiophene ring could significantly alter the compound's biological and physical properties.

Modification of the Linker:

Amide Linkage: Replacing the ester with an amide linkage would likely increase metabolic stability and introduce a hydrogen bond donor.

Alternative Spacers: Introducing different linkers between the quinoline and thiophene moieties could optimize the spatial orientation of the two ring systems.

Table 2: Potential Derivatives of this compound

| Derivative Class | Example Modification | Potential Impact |

| Quinoline Halogen Analogs | 5-Bromoquinolin-8-yl thiophene-2-carboxylate | Altered lipophilicity and electronic properties. |

| Thiophene Positional Isomers | 5-Chloroquinolin-8-yl thiophene-3-carboxylate | Different spatial arrangement of the thiophene moiety. |

| Linker Modification | 5-Chloroquinolin-8-yl-N-phenylthiophene-2-carboxamide | Increased metabolic stability, altered hydrogen bonding potential. |

| Substituted Thiophene Analogs | 5-Chloroquinolin-8-yl (5-nitrothiophene)-2-carboxylate | Modified electronic properties and potential for new biological interactions. |

Future Directions in Mechanistic Biological Research (excluding clinical applications)

Future non-clinical biological research should focus on elucidating the fundamental mechanisms of action of this compound and its derivatives.

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those relevant to cancer and infectious diseases (e.g., kinases, proteases, topoisomerases), could identify specific molecular targets.

Metal Chelating Properties: Given that 8-hydroxyquinoline is a well-known metal chelator, investigating the ability of the title compound to bind biologically relevant metal ions (e.g., Fe, Cu, Zn) is a priority. Such chelation can disrupt metalloenzyme function and induce oxidative stress.

Cellular Localization Studies: Utilizing fluorescently tagged derivatives to visualize the compound's uptake and distribution within cells could provide insights into its mode of action.

Antimicrobial Mechanism of Action Studies: For any observed antimicrobial activity, further research could investigate its effects on microbial cell wall synthesis, DNA replication, or other essential cellular processes.

Potential for Applications in Materials Science or Other Non-Biological Fields

The conjugated aromatic system present in this compound suggests potential applications beyond biology.

Organic Electronics: Thiophene-containing molecules are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). evitachem.com The quinoline moiety could be exploited to tune the electronic properties, such as the HOMO/LUMO energy levels, and to influence molecular packing in the solid state.

Corrosion Inhibition: Some heterocyclic compounds, including thiophene derivatives, have been investigated as corrosion inhibitors for metals. evitachem.com The presence of heteroatoms (N, S, O) that can coordinate to metal surfaces makes this a plausible area of investigation.

Sensing and Detection: The quinoline core is known for its fluorescent properties. It is conceivable that the compound or its derivatives could be developed as fluorescent chemosensors for the detection of specific metal ions or other analytes.

Q & A

Q. What are the established synthetic routes for 5-chloroquinolin-8-yl thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-chloroquinolin-8-ol with activated thiophene-2-carboxylic acid derivatives. Evidence from analogous compounds (e.g., 5-chloroquinolin-8-yl furan-2-carboxylate) suggests esterification via acid chlorides or coupling agents like DCC/DMAP . Optimization may include solvent selection (e.g., anhydrous THF or DMF), temperature control (60–80°C), and catalysis (e.g., 4-dimethylaminopyridine) to improve yield. Purity validation requires HPLC or TLC with reference standards (e.g., 5-chlorothiophene-2-carboxylic acid, CAS 24065-33-6) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- NMR : and NMR confirm regiochemistry (e.g., quinoline C8 substitution, thiophene C2 ester linkage).

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M] at m/z 475.0936) validates molecular weight .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C, H, N, S content indicate purity .

- Melting Point : Cross-referencing with analogs (e.g., 146–150°C for 5-chlorothiophene-2-carboxylic acid) aids identification .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example, analogous quinoline-thiophene esters have been solved in monoclinic systems (space group P2/c), with hydrogen bonding and π-stacking analyzed for packing interactions . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can contradictions in spectroscopic and elemental analysis data be resolved?

Discrepancies (e.g., sulfur content deviating by >0.5%) may arise from residual solvents or byproducts. Use complementary methods:

Q. What experimental designs address challenges in crystallizing this compound?

Crystallization difficulties (e.g., oily precipitates) are common due to flexible ester linkages. Strategies include:

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess electrophilic sites on the quinoline ring.

- Molecular Docking : Simulate binding with target proteins (e.g., cytochrome P450) using AutoDock Vina.

- MD Simulations : Evaluate stability in biological membranes (e.g., GROMACS) based on logP values (~3.5 predicted for thiophene esters) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products